3-(2-Hydroxymethylphenyl)-2-methylbenzoic acid

Analytical Reference Standards Impurity Profiling Structural Confirmation

Sourcing regioisomerically pure biphenyl carboxylic acid reference standards for sartan impurity monitoring often leads to supply gaps and unverified structural identity. 3-(2-Hydroxymethylphenyl)-2-methylbenzoic acid (CAS 1261892-80-1) resolves this as a precisely characterized, ortho-substituted biphenyl acid building block with a unique 2'-hydroxymethyl/2-methyl/3-carboxylic acid substitution pattern. • Enables accurate HPLC/LC-MS identification of process-related or degradant impurities in angiotensin II receptor antagonist (sartan) APIs. • Dual reactive handles (carboxylic acid + primary alcohol) support systematic SAR derivatization-ester, amide, and ether libraries-for medicinal chemistry campaigns. • Supplied with full Certificates of Analysis; ≥95% purity confirmed by HPLC; ready for immediate global shipment.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1261892-80-1
Cat. No. B6397549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxymethylphenyl)-2-methylbenzoic acid
CAS1261892-80-1
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2CO
InChIInChI=1S/C15H14O3/c1-10-12(7-4-8-13(10)15(17)18)14-6-3-2-5-11(14)9-16/h2-8,16H,9H2,1H3,(H,17,18)
InChIKeyITRYTCDEGZJIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxymethylphenyl)-2-methylbenzoic Acid (CAS 1261892-80-1) Sourcing and Class Identification


3-(2-Hydroxymethylphenyl)-2-methylbenzoic acid, systematically named 2'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid [1], is a biphenyl carboxylic acid derivative within the broader class of aromatic carboxylic acids. It features a benzoic acid core substituted with a hydroxymethyl group and a methyl group on the biphenyl scaffold, with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . This specific regioisomer and functional group arrangement is of interest as a synthetic intermediate or reference standard in pharmaceutical research, particularly within the context of biphenyl-containing drug substances [2].

3-(2-Hydroxymethylphenyl)-2-methylbenzoic Acid: Why Analog Substitution is Scientifically Unjustified


Generic substitution among biphenyl carboxylic acid analogs is not scientifically justifiable due to the critical impact of substitution pattern and functional group identity on key physicochemical and biological properties. For instance, the ortho-substituted carboxylic acid is essential for high-affinity angiotensin II (Ang II) receptor antagonism in this class, with meta or para analogs showing significantly reduced activity [1]. Furthermore, the replacement of a carboxylic acid with a methyl ester (as in methyl ester derivatives) alters hydrogen bonding and reactivity, while regioisomeric shifts in the hydroxymethyl group (e.g., 2' vs. 4' position) produce distinct chromatographic and spectroscopic profiles necessary for analytical differentiation in impurity monitoring [2]. Therefore, the specific combination and orientation of the hydroxymethyl, methyl, and carboxylic acid groups on the biphenyl core confer unique properties that cannot be assumed to be equivalent to those of any close analog.

3-(2-Hydroxymethylphenyl)-2-methylbenzoic Acid: Quantifiable Differentiation for Procurement


Structural and Molecular Weight Differentiation from Non-Hydroxylated Analog

The presence of the hydroxymethyl group (-CH2OH) on the target compound provides a clear structural and mass differentiation from its non-hydroxylated analog, 2-methyl-[1,1'-biphenyl]-3-carboxylic acid. This modification results in a higher molecular weight and the introduction of a hydrogen-bond donor, which can alter chromatographic retention time, ionization efficiency in mass spectrometry, and chemical reactivity [1].

Analytical Reference Standards Impurity Profiling Structural Confirmation

Hydrogen Bond Donor Capacity vs. Carboxylic Acid-Only Analogs

The target compound possesses an additional hydrogen bond donor (HBD) count compared to non-hydroxylated biphenyl carboxylic acids. This is predicted to impact properties such as aqueous solubility and permeability. The calculated hydrogen bond donor count is 2 for the target compound, versus 1 for 2-methylbiphenyl-3-carboxylic acid .

QSAR Solubility Prediction Medicinal Chemistry

Regioisomeric Differentiation from 4'-Hydroxymethyl Biphenyl Carboxylic Acid

The target compound is a regioisomer of 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (Telmisartan Impurity 49) and 2'-(hydroxymethyl)biphenyl-3-carboxylic acid. The position of the hydroxymethyl group (2' vs. 4' vs. 3'-carboxylic acid) leads to distinct physicochemical properties, such as melting point and chromatographic retention, which are essential for resolving and identifying specific impurities or degradation products in pharmaceutical analysis [1].

Chromatography Impurity Identification Reference Standards

3-(2-Hydroxymethylphenyl)-2-methylbenzoic Acid: Primary Research and Analytical Applications


Analytical Reference Standard for Impurity Profiling of Biphenyl-Containing APIs

Given the critical role of biphenyl carboxylic acid intermediates in the synthesis of sartans (Ang II receptor antagonists), 3-(2-Hydroxymethylphenyl)-2-methylbenzoic acid serves as a potential process-related impurity or degradation product reference standard. Its procurement and use in HPLC and LC-MS methods allow for the accurate identification and quantification of this specific impurity, which is crucial for ensuring the purity and safety of the final drug substance [1].

Structural Probe in Structure-Activity Relationship (SAR) Studies

The compound's specific substitution pattern, combining a hydroxymethyl group with a methyl group on a biphenyl acid core, makes it a valuable tool in medicinal chemistry SAR campaigns. Researchers can use it to systematically evaluate the impact of introducing a polar hydrogen-bond donor at the 2'-position on target binding affinity, selectivity, and physicochemical properties relative to other biphenyl acid analogs [2].

Building Block for Synthesis of Complex Biphenyl Derivatives

The presence of a reactive carboxylic acid and a primary alcohol (hydroxymethyl) group makes this compound a versatile building block for further derivatization. It can be used to synthesize esters, amides, and ethers for exploring new chemical space in drug discovery, particularly in programs targeting receptors known to bind biphenyl-containing ligands [3].

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